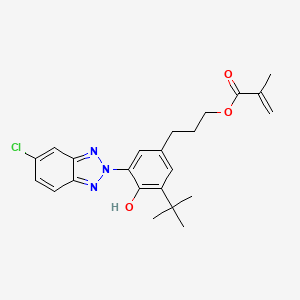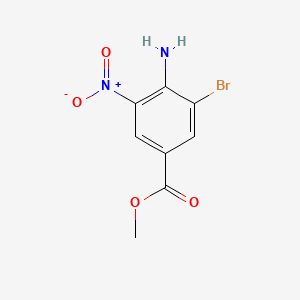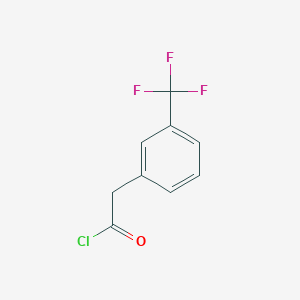
3-(三氟甲基)苯乙酰氯
概述
描述
3-(Trifluoromethyl)phenylacetyl chloride is an organic compound with the molecular formula C9H6ClF3O. It is a derivative of phenylacetyl chloride, where the phenyl ring is substituted with a trifluoromethyl group at the third position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .
科学研究应用
3-(Trifluoromethyl)phenylacetyl chloride is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of pharmaceuticals and agrochemicals.
Biology: Used in the synthesis of biologically active molecules and enzyme inhibitors.
Medicine: Employed in the development of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
Mode of Action
The mode of action of 3-(Trifluoromethyl)phenylacetyl chloride involves the trifluoromethylation of carbon-centered radical intermediates . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The compound interacts with its targets (alcohols and amines) and induces changes in their optical properties, which can be measured to determine their purity .
Biochemical Pathways
The process of trifluoromethylation, which the compound is involved in, is a key reaction in organic chemistry and is widely used in the synthesis of pharmaceuticals and agrochemicals . The downstream effects of this reaction would depend on the specific alcohol or amine that the compound is reacting with.
Result of Action
The result of the action of 3-(Trifluoromethyl)phenylacetyl chloride is the trifluoromethylation of its target molecules (alcohols and amines), which alters their optical properties .
Action Environment
The action of 3-(Trifluoromethyl)phenylacetyl chloride can be influenced by various environmental factors. For instance, the compound should be stored at 2-8°C , suggesting that its stability and efficacy could be affected by temperature. Additionally, the compound is sensitive to moisture , indicating that humidity could also influence its action.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)phenylacetyl chloride typically involves the chlorination of 3-(trifluoromethyl)phenylacetic acid. This reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under reflux conditions. The reaction proceeds as follows:
3-(Trifluoromethyl)phenylacetic acid+SOCl2→3-(Trifluoromethyl)phenylacetyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of 3-(Trifluoromethyl)phenylacetyl chloride may involve continuous flow processes to ensure efficient and scalable production. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity of the final product .
化学反应分析
Types of Reactions
3-(Trifluoromethyl)phenylacetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-(trifluoromethyl)phenylacetic acid and hydrochloric acid.
Reduction: It can be reduced to 3-(trifluoromethyl)phenylethanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (e.g., aniline) and alcohols (e.g., methanol) are commonly used under mild conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether solvents.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
3-(Trifluoromethyl)phenylacetic acid: Formed from hydrolysis.
3-(Trifluoromethyl)phenylethanol: Formed from reduction.
相似化合物的比较
Similar Compounds
(S)-(+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride: Used for determining the enantiomeric purity of alcohols and amines.
3-(Trifluoromethyl)benzoyl chloride: Another trifluoromethyl-substituted acyl chloride with similar reactivity but different applications.
Uniqueness
3-(Trifluoromethyl)phenylacetyl chloride is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties. This makes it a valuable intermediate in the synthesis of compounds with enhanced stability, lipophilicity, and bioavailability .
属性
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O/c10-8(14)5-6-2-1-3-7(4-6)9(11,12)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVJJJQOPGZSIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30508908 | |
| Record name | [3-(Trifluoromethyl)phenyl]acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30508908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2003-14-7 | |
| Record name | [3-(Trifluoromethyl)phenyl]acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30508908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

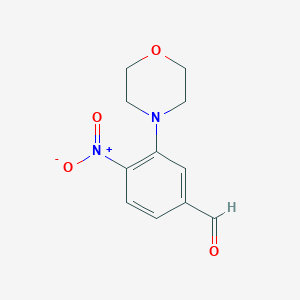
![Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1314243.png)



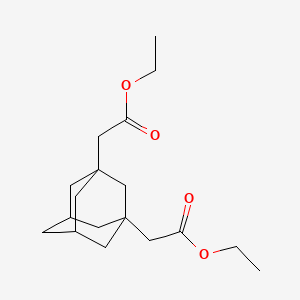


![5-Methyl-benzo[B]thiophene-2-carboxylic acid methyl ester](/img/structure/B1314255.png)


